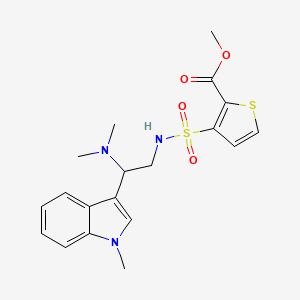

3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate

説明

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of phenyl carbamate derivatives is characterized by the presence of a phenyl group attached to a carbamate moiety. The crystal structure of ethyl 3-[1-(2-hydroxyphenyl)ethylidene]carbazate revealed intermolecular N—H⋯O hydrogen bonds forming centrosymmetric dimers and an intramolecular O—H⋯N interaction . Similarly, the crystal structures of other carbamate derivatives showed various hydrogen bonding patterns and interactions, such as O-H...I and C-H...O hydrogen bonds, and aromatic pi-pi stacking interactions . These structural features are crucial for the stability and biological activity of these compounds.

Chemical Reactions Analysis

The papers describe several chemical reactions involving phenyl carbamate derivatives. For example, the metabolism of 3-phenylpropyl carbamate in humans led to the identification of several hydroxylated metabolites, indicating that these compounds undergo extensive biotransformation . Additionally, phenylisocyanate was used to esterify the free hydroxyl group of 3-hydroxyalkanoic ester residues, resulting in stable phenylcarbamate esters suitable for GC-MS analysis . These reactions highlight the chemical reactivity and potential for modification of phenyl carbamate derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl carbamate derivatives are influenced by their molecular structure. The papers discuss the stability of these compounds under various conditions, such as the stability of carbamate esters to conditions used for generating methyl esters of fatty acids . The presence of substituents on the phenyl ring, such as hydroxyl, methoxy, or halogen groups, can significantly affect the physical properties, such as solubility and melting point, as well as the chemical reactivity of these compounds . These properties are essential for the development of phenyl carbamate derivatives as potential pharmaceutical agents.

科学的研究の応用

Antimitotic Agents :

- Ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its derivatives have been studied for their antimitotic properties. Both the S- and R-isomers of these compounds are active in several biological systems, with the S-isomer demonstrating greater potency. The isomers and their derivatives are significant for understanding cellular processes related to mitosis and cancer therapy (Temple & Rener, 1992).

Synthesis of Carbamate Derivatives :

- Research in organic chemistry has explored the condensation of methyl (3-hydroxyphenyl)carbamate with various compounds, leading to the synthesis of carbamate derivatives of coumarin and chromene. These compounds have potential applications in drug development and synthesis of complex organic molecules (Velikorodov & Imasheva, 2008).

Photoreactive Polymers :

- Novel polystyrene derivatives containing carbamate in the side chain have been synthesized for use in photoreactive copolymers. These materials are sensitive to UV light and have applications in fields like organic electronics, particularly as dielectric layers in organic field-effect transistors (OFETs) (Kim et al., 2008).

Crystallography and Molecular Structure :

- Studies on ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives have provided insights into their molecular and crystal structures. Understanding these structures is crucial for applications in material science, drug design, and molecular engineering (Garden et al., 2007).

Natural Product Isolation :

- Research has identified rarely occurring natural products isolated from plants like Vincetoxicum stocksii, including compounds related to carbamate structures. These findings contribute to the discovery of new natural products with potential pharmacological activities (Khan et al., 2019).

Safety And Hazards

特性

IUPAC Name |

[3-(1-hydroxyethyl)phenyl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-9,14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFRTBVKMHUBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2524971.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)

![Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2524978.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2524981.png)

![7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2524982.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2524984.png)

![2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2524985.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2524986.png)

![3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2524989.png)

![3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2524990.png)